Methyl 3-(2-phenylethyl)-2-(trimethylsilyl)hept-2-enoate
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Overview
Description
Methyl 3-(2-phenylethyl)-2-(trimethylsilyl)hept-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a complex structure with a phenylethyl group, a trimethylsilyl group, and a hept-2-enoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-phenylethyl)-2-(trimethylsilyl)hept-2-enoate can be achieved through various organic reactions. One common method involves the esterification of 3-(2-phenylethyl)-2-(trimethylsilyl)hept-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Purification of the final product is often achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-phenylethyl)-2-(trimethylsilyl)hept-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylethyl and trimethylsilyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of Methyl 3-(2-phenylethyl)-2-(trimethylsilyl)hept-2-enoate depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, modulating their activity. The phenylethyl and trimethylsilyl groups can influence the compound’s binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-phenylethyl)hept-2-enoate: Lacks the trimethylsilyl group.
Methyl 3-(trimethylsilyl)hept-2-enoate: Lacks the phenylethyl group.
Ethyl 3-(2-phenylethyl)-2-(trimethylsilyl)hept-2-enoate: Has an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 3-(2-phenylethyl)-2-(trimethylsilyl)hept-2-enoate is unique due to the presence of both phenylethyl and trimethylsilyl groups, which can impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
CAS No. |
835652-90-9 |
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Molecular Formula |
C19H30O2Si |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
methyl 3-(2-phenylethyl)-2-trimethylsilylhept-2-enoate |
InChI |
InChI=1S/C19H30O2Si/c1-6-7-13-17(15-14-16-11-9-8-10-12-16)18(19(20)21-2)22(3,4)5/h8-12H,6-7,13-15H2,1-5H3 |
InChI Key |
RRYMYBNWEYMTEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C(C(=O)OC)[Si](C)(C)C)CCC1=CC=CC=C1 |
Origin of Product |
United States |
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